5-Bromo-4-methoxypent-1-ene
Overview
Description
5-Bromo-4-methoxypent-1-ene: is an organic compound with the molecular formula C6H11BrO It is a brominated alkene with a methoxy group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methoxypent-1-ene typically involves the bromination of 4-methoxypent-1-ene. One common method is the addition of bromine to the double bond of 4-methoxypent-1-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality and efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-methoxypent-1-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the double bond can yield saturated brominated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 4-methoxypent-1-ol, 4-methoxypentylamines, etc.
Oxidation Products: Epoxides and other oxygenated compounds.
Reduction Products: Saturated brominated alkanes.
Scientific Research Applications
Chemistry: 5-Bromo-4-methoxypent-1-ene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as precursors to bioactive molecules with antimicrobial, antifungal, or anticancer properties.
Industry: The compound is used in the development of new materials, including polymers and advanced materials with specific properties. Its brominated structure can impart flame retardant properties to materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxypent-1-ene and its derivatives depends on the specific application. In biological systems, the bromine atom can participate in halogen bonding, influencing molecular interactions and biological activity. The methoxy group can also affect the compound’s lipophilicity and membrane permeability, impacting its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
4-Bromo-3-methoxypent-1-ene: Similar structure but with the bromine and methoxy groups on adjacent carbons.
5-Chloro-4-methoxypent-1-ene: Chlorinated analogue with similar reactivity but different halogen properties.
4-Methoxypent-1-ene: Non-brominated parent compound, less reactive in substitution reactions.
Uniqueness: 5-Bromo-4-methoxypent-1-ene is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and properties. The bromine atom makes it a good leaving group in substitution reactions, while the methoxy group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-bromo-4-methoxypent-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-3-4-6(5-7)8-2/h3,6H,1,4-5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCYKGDOLJUXGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC=C)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648268 | |
Record name | 5-Bromo-4-methoxypent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77920-96-8 | |
Record name | 5-Bromo-4-methoxypent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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